
3-Bromo-2-phenylacrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-phenylacrylaldehyde is an organic compound with the molecular formula C9H7BrO. It is a derivative of cinnamaldehyde, featuring a bromine atom and a phenyl group attached to the acrylaldehyde structure. This compound is known for its utility in various chemical reactions and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromo-2-phenylacrylaldehyde can be synthesized through several methods, including the bromination of cinnamaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (CH2Cl2), under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-phenylacrylaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions (OH-) or amines replace the bromine atom.
Major Products Formed:
Oxidation: The oxidation of this compound can yield benzoic acid derivatives.
Reduction: Reduction reactions can produce 3-bromo-2-phenylpropanol.
Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-phenylacrylaldehyde is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and intermediates in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
3-Bromo-2-phenylacrylaldehyde is similar to other brominated cinnamaldehyde derivatives, such as 2-bromo-3-phenylacrylaldehyde and α-bromocinnamaldehyde. These compounds share structural similarities but differ in the position of the bromine atom and the resulting chemical properties. The uniqueness of this compound lies in its specific reactivity and applications, making it a valuable compound in various research and industrial contexts.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-phenylacrylaldehyde
α-Bromocinnamaldehyde
3-Bromo-2-phenylpropanal
This comprehensive overview highlights the significance of 3-Bromo-2-phenylacrylaldehyde in scientific research and industry. Its versatile reactivity and applications make it a valuable compound for various purposes.
Is there anything specific you would like to know more about?
Eigenschaften
Molekularformel |
C9H7BrO |
|---|---|
Molekulargewicht |
211.05 g/mol |
IUPAC-Name |
3-bromo-2-phenylprop-2-enal |
InChI |
InChI=1S/C9H7BrO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
DAVINASGGHJHOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CBr)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



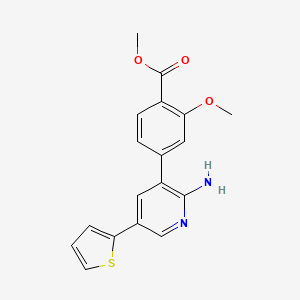
![6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazine-2-carboxylic acid](/img/structure/B15356171.png)
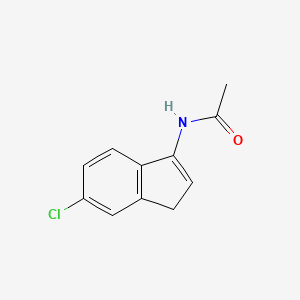
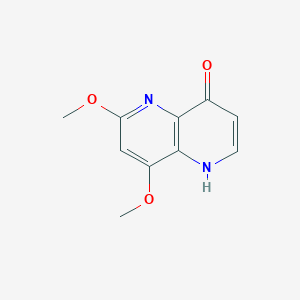

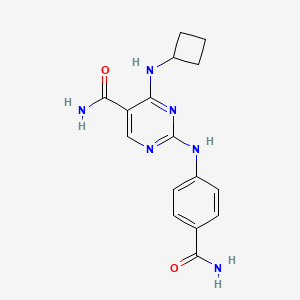
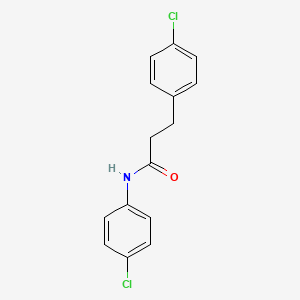
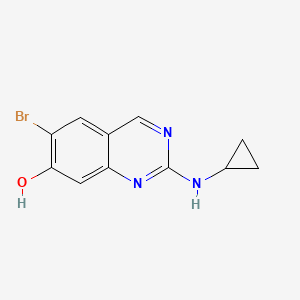
![N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B15356200.png)
![methyl 2-[(2,6-dichlorophenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B15356201.png)
![propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15356206.png)
![7-chloro-2-methylBenzo[b]thiophene](/img/structure/B15356220.png)

